molecular formula C25H23F2N7O2 B12462736 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide

Cat. No.: B12462736
M. Wt: 491.5 g/mol
InChI Key: HYXNLWOHQHNBDR-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 2-fluoroaniline and 2-methoxyaniline under controlled conditions to form the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-{4,6-bis[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide: Similar structure but with different substituents.

    N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide: Chlorine substituents instead of fluorine.

Uniqueness

The uniqueness of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H23F2N7O2

Molecular Weight

491.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C25H23F2N7O2/c1-15(22(35)29-20-13-7-8-14-21(20)36-2)28-23-32-24(30-18-11-5-3-9-16(18)26)34-25(33-23)31-19-12-6-4-10-17(19)27/h3-15H,1-2H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

HYXNLWOHQHNBDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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